2-fluoroBenzenesulfonyl fluoride

Catalog No.
S2946760
CAS No.
52200-99-4
M.F
C6H4F2O2S
M. Wt
178.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoroBenzenesulfonyl fluoride

CAS Number

52200-99-4

Product Name

2-fluoroBenzenesulfonyl fluoride

IUPAC Name

2-fluorobenzenesulfonyl fluoride

Molecular Formula

C6H4F2O2S

Molecular Weight

178.15

InChI

InChI=1S/C6H4F2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H

InChI Key

ODVXTZVBPYPQLJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)F

Solubility

not available

2-Fluorobenzenesulfonyl fluoride is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring that is also substituted with a sulfonyl fluoride group. Its molecular formula is C6H4F2O2SC_6H_4F_2O_2S, and it features a sulfonyl fluoride functional group, which is known for its reactivity and ability to participate in various chemical transformations. This compound exists as a colorless liquid or solid, depending on the temperature, and is soluble in polar organic solvents.

The chemical reactivity of 2-fluorobenzenesulfonyl fluoride primarily involves nucleophilic substitution reactions, where the sulfonyl fluoride group can be replaced by various nucleophiles. Additionally, the fluorine atom can participate in halogen exchange reactions. For instance, it can react with alkali metal fluorides to yield other fluorinated compounds through a process known as fluorodesulfonylation .

Key Reactions:

  • Fluorodesulfonylation: The reaction with potassium fluoride can lead to the replacement of the sulfonyl fluoride group with a fluorine atom under specific conditions .
  • Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by amines or alcohols, forming sulfonamides or sulfonate esters, respectively.

Research indicates that 2-fluorobenzenesulfonyl fluoride exhibits biological activity, particularly as a reagent in biochemical assays. It has been utilized in studies involving enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic sites in proteins . The compound's reactivity allows it to serve as an important tool in medicinal chemistry for the development of pharmaceutical agents.

Several methods have been developed for synthesizing 2-fluorobenzenesulfonyl fluoride:

  • Fluorination of Benzenesulfonyl Fluoride: This method involves treating benzenesulfonyl fluoride with an alkali metal fluoride, such as potassium fluoride, at elevated temperatures (typically between 190°C and 240°C) to facilitate the exchange of a sulfur atom for fluorine .
  • Chlorine-Fluorine Exchange: Chlorobenzenesulfonyl fluorides can be converted into their fluorinated counterparts through chlorine-fluorine exchange reactions using alkali metal fluorides in polar aprotic solvents .
  • Direct Fluorination: Another approach involves direct fluorination of benzenesulfonyl chloride using elemental fluorine or other fluorinating agents under controlled conditions.

2-Fluorobenzenesulfonyl fluoride finds applications across various fields:

  • Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its ability to modify biological molecules.
  • Material Science: The compound serves as an additive in electrolytes for lithium-ion batteries, enhancing performance by stabilizing interface properties .
  • Chemical Research: It is employed as a reagent for studying enzyme mechanisms and protein interactions due to its reactive sulfonyl fluoride group.

Studies have shown that 2-fluorobenzenesulfonyl fluoride interacts effectively with nucleophiles such as amines and thiols, leading to the formation of stable covalent bonds. This property makes it valuable for probing biological systems and understanding enzyme kinetics. Furthermore, its role as an additive in battery technology highlights its potential in improving electrochemical interfaces .

Several compounds share structural or functional similarities with 2-fluorobenzenesulfonyl fluoride. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Benzenesulfonyl chlorideC6H5SO2ClLess reactive than sulfonyl fluoride; used for chlorination reactions.
4-Fluorobenzenesulfonyl fluorideC6H4F(SO2F)Similar reactivity but different substitution pattern; used in similar applications.
2-Chlorobenzenesulfonyl fluorideC6H4Cl(SO2F)Chlorine substituent makes it less reactive; useful for chlorination chemistry.
3-Fluorobenzenesulfonyl chlorideC6H4F(SO2Cl)Contains both fluorine and chlorine; serves different synthetic purposes.

The uniqueness of 2-fluorobenzenesulfonyl fluoride lies in its specific reactivity profile and applications in both biological systems and material science, distinguishing it from other related compounds.

XLogP3

1.8

Dates

Modify: 2023-08-17

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